molecular formula C25H20N4O3S2 B2791860 2-(morpholin-4-yl)-5-[2-(naphthalen-2-yl)-2-oxoethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 1021045-24-8

2-(morpholin-4-yl)-5-[2-(naphthalen-2-yl)-2-oxoethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B2791860
CAS No.: 1021045-24-8
M. Wt: 488.58
InChI Key: BBCFQBXTOLACBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(morpholin-4-yl)-5-[2-(naphthalen-2-yl)-2-oxoethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex organic compound that belongs to the class of thiazolopyridazines This compound is characterized by its unique structure, which includes a morpholine ring, a naphthalene moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-5-[2-(naphthalen-2-yl)-2-oxoethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridazine core.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Attachment of the Naphthalene Moiety: The naphthalene moiety is attached via a Friedel-Crafts acylation reaction, using naphthalene and an acyl chloride derivative.

    Incorporation of the Thiophene Ring: The thiophene ring is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-5-[2-(naphthalen-2-yl)-2-oxoethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one undergoes various types of chemical reactions, including:

  • Oxidation

Properties

IUPAC Name

2-morpholin-4-yl-5-(2-naphthalen-2-yl-2-oxoethyl)-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c30-19(18-8-7-16-4-1-2-5-17(16)14-18)15-29-24(31)22-23(21(27-29)20-6-3-13-33-20)34-25(26-22)28-9-11-32-12-10-28/h1-8,13-14H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCFQBXTOLACBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=CC=CC=C5C=C4)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.